

# Harnessing 1-(2-Methoxyethyl)piperidin-4-amine for Accelerated Parallel Synthesis

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## Compound of Interest

Compound Name: 1-(2-Methoxyethyl)piperidin-4-amine

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## Abstract

In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Its three-dimensional geometry and versatile substitution patterns allow for the precise tuning of physicochemical and pharmacological properties.[2][3] This guide focuses on a particularly valuable building block, **1-(2-Methoxyethyl)piperidin-4-amine**, and its strategic application in parallel synthesis to generate diverse chemical libraries. We will explore the design rationale underpinning its use, provide detailed, field-tested protocols for key chemical transformations, and offer expert insights to streamline library production for researchers in medicinal chemistry and drug development.

## The Strategic Advantage of the Methoxyethyl Piperidine Scaffold

The selection of a building block in library synthesis is a critical decision that profoundly impacts the properties of the resulting compounds. **1-(2-Methoxyethyl)piperidin-4-amine** (Molecular Formula: C<sub>8</sub>H<sub>18</sub>N<sub>2</sub>O, Molecular Weight: 158.24 g/mol) is not merely a cyclic amine; it is a carefully designed scaffold element that imparts several desirable features.[4][5]

Design Rationale: Why Choose this Building Block?

- **Modulation of Physicochemical Properties:** The N-alkoxyethyl substituent is a key feature. The ether oxygen atom can act as a hydrogen bond acceptor, which can enhance interaction with biological targets and improve aqueous solubility—a common challenge in drug development.[6]
- **Metabolic Stability:** The ether linkage in the methoxyethyl group is generally more resistant to metabolic cleavage compared to more labile functionalities like esters, potentially leading to improved pharmacokinetic profiles.[7]
- **Vectorial Control in Library Design:** The molecule possesses two distinct points of modification: the primary amine at the 4-position (the "R<sup>1</sup>" attachment point) and the tertiary amine within the piperidine ring. The primary amine is a versatile handle for a wide array of conjugation chemistries, allowing for the systematic exploration of chemical space emanating from the piperidine core.
- **Three-Dimensionality:** Saturated heterocycles like piperidine provide access to three-dimensional chemical space, a significant advantage over flat, aromatic systems. This allows for more specific and complex interactions with the binding pockets of target proteins.[8][9]

## Physicochemical Data Summary

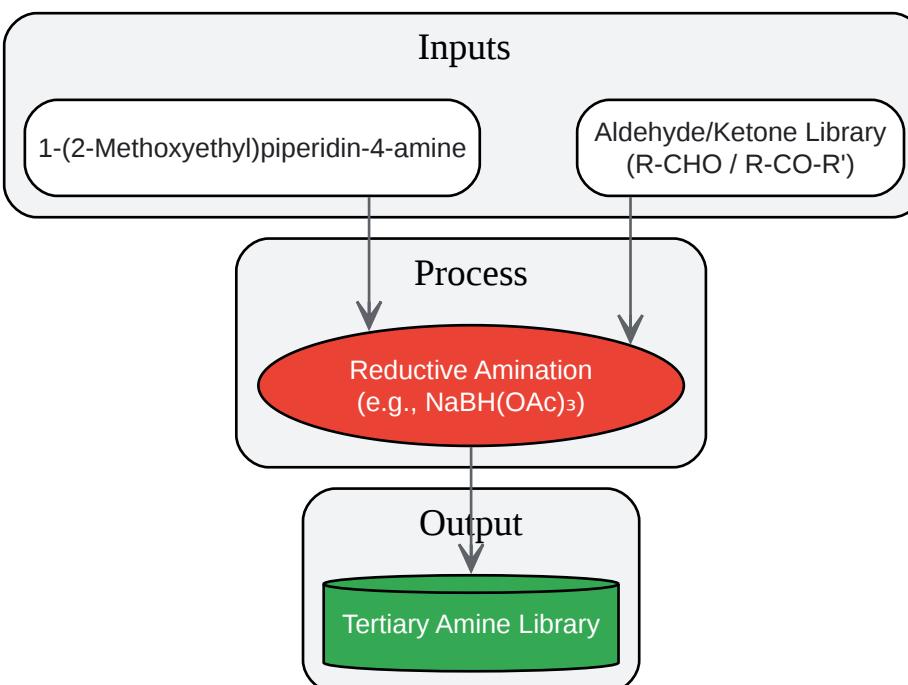
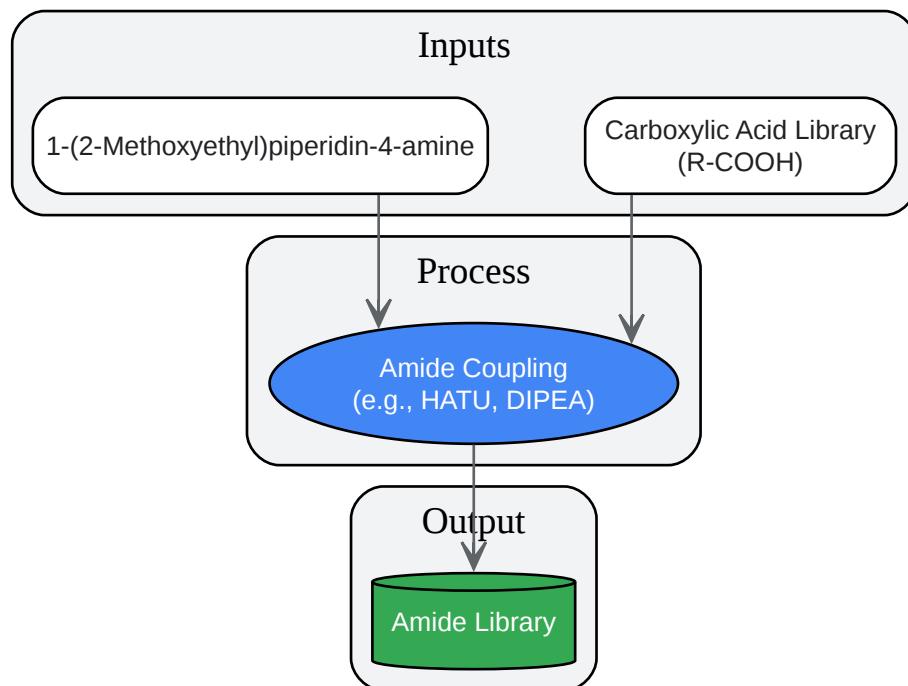
Property	Value	Source
CAS Number	502639-08-9	[10]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O	[4]
Molecular Weight	158.24 g/mol	[4]
Form	Liquid	[4]
Boiling Point (Predicted)	212.1 ± 30.0 °C	[10]
pKa (Predicted)	10.45 ± 0.20	[10]

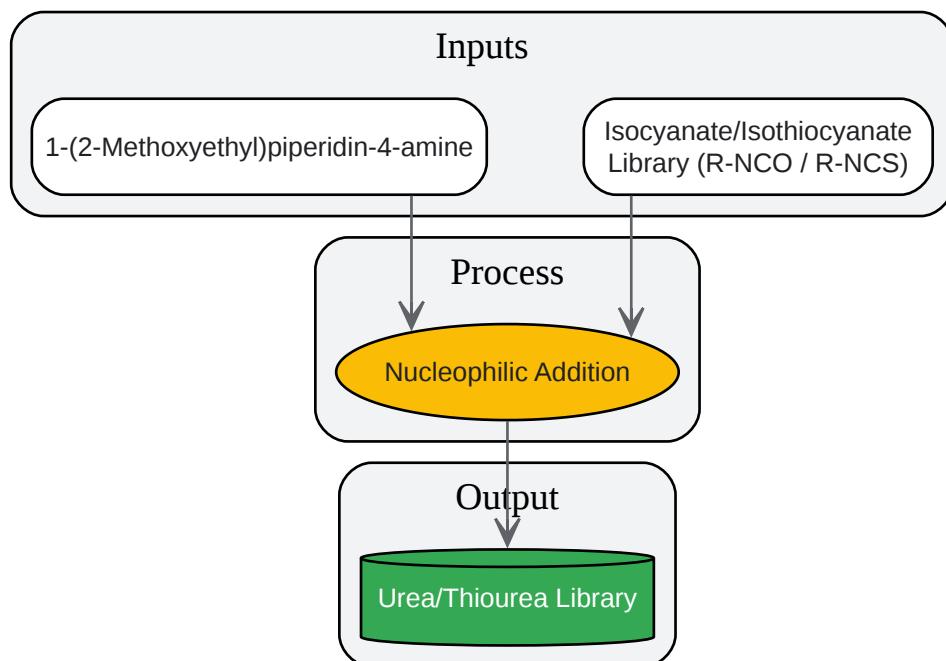
## Core Applications & Parallel Synthesis Protocols

The exocyclic primary amine of **1-(2-Methoxyethyl)piperidin-4-amine** is a robust nucleophile, making it an ideal substrate for three major classes of library-generating reactions: amide bond formation, reductive amination, and urea/thiourea synthesis.

## Application: Amide Library Synthesis

Amide coupling is arguably the most utilized reaction in medicinal chemistry.[\[11\]](#) By coupling a library of diverse carboxylic acids to **1-(2-Methoxyethyl)piperidin-4-amine**, researchers can rapidly generate libraries to probe structure-activity relationships (SAR).





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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)